

Determining the In Vitro IC50 of NVP-2: Application Notes and Protocols

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Compound of Interest		
Compound Name:	NVP-2	
Cat. No.:	B10763679	Get Quote

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Introduction

NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). [5][6][7][8] This phosphorylation event releases RNAP II from promoter-proximal pausing, enabling productive transcript elongation of many proto-oncogenes and anti-apoptotic factors. Inhibition of CDK9 by NVP-2 leads to a reduction in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. This makes NVP-2 a promising candidate for cancer therapy, particularly for hematological malignancies and solid tumors driven by transcriptional dysregulation.[1][2]

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **NVP-2** in both biochemical and cell-based in vitro assays.

Mechanism of Action and Signaling Pathway

NVP-2 exerts its biological effect by directly inhibiting the kinase activity of the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of key substrates, most notably Serine 2 (Ser2) of the RNAP II CTD heptapeptide repeat. The hypophosphorylated state of the CTD

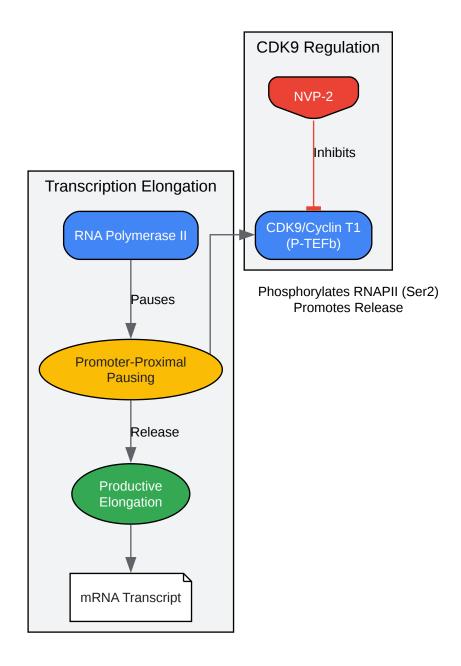




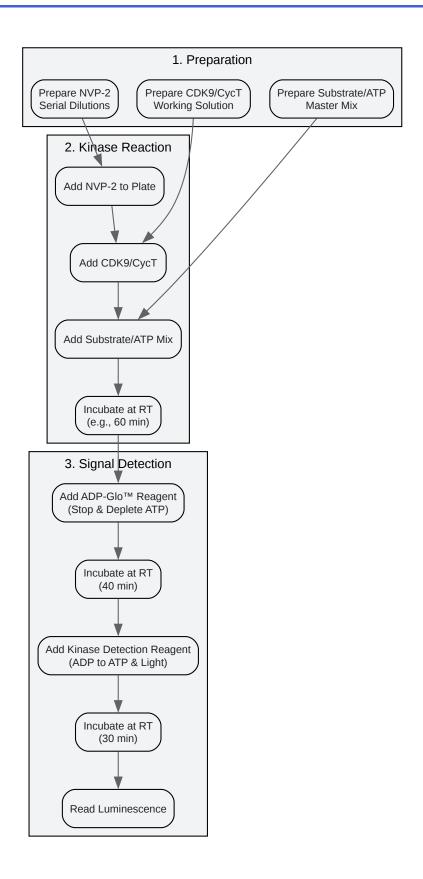


stalls RNAP II at the promoter-proximal region, leading to a global downregulation of transcription and subsequent apoptosis.

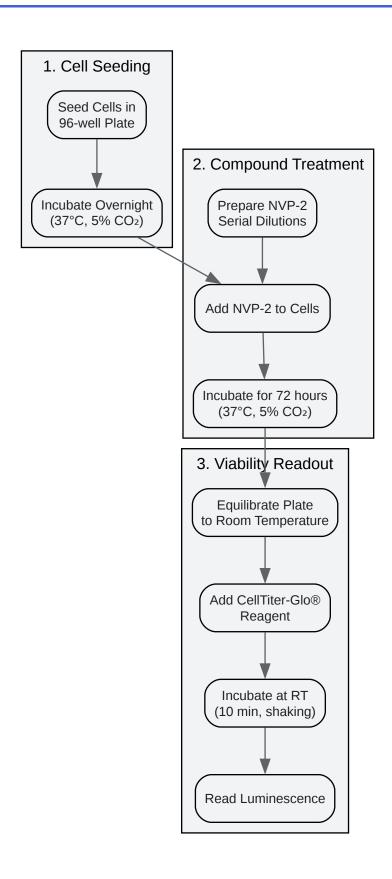












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References

- 1. CDK9 inhibitors in cancer research PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription PMC [pmc.ncbi.nlm.nih.gov]
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